molecular formula C13H16ClF3N2O2 B3036289 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide CAS No. 339099-94-4

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide

Cat. No.: B3036289
CAS No.: 339099-94-4
M. Wt: 324.72 g/mol
InChI Key: MAQDAOLYPDYJSP-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide is a useful research compound. Its molecular formula is C13H16ClF3N2O2 and its molecular weight is 324.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Toxicology

The compound 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide, due to its chemical structure, may be related to environmental and toxicological research similar to that of other chlorinated and fluorinated organic compounds. Studies on compounds like chlorpyrifos, a chlorinated pyridinyl compound, have shown significant environmental persistence and potential toxicological effects. For instance, chlorpyrifos and its metabolites have been examined for their presence in environmental samples and their impact on human and ecological health. The degradation pathways, including the formation of 3,5,6-trichloro-2-pyridinol (TCPy), highlight the environmental persistence and potential risks associated with chlorinated pyridinyl compounds (Egeghy et al., 2011; Shaikh & Sethi, 2020).

Antimicrobial and Antibacterial Applications

Compounds with trifluoromethyl groups, such as trifluoromethylpyrazoles, have been studied for their potential anti-inflammatory and antibacterial properties. The specific position of the trifluoromethyl group, particularly on the pyrazole nucleus, significantly influences the activity profile of these compounds. This suggests that this compound could be explored for similar bioactive properties, potentially contributing to the development of new antimicrobial agents with minimal side effects (Kaur et al., 2015).

Role in Environmental Contaminants Research

Research on similar chlorinated and fluorinated compounds has highlighted their role as environmental contaminants. For example, the presence of tris(1,3-dichloro-2-propyl)phosphate in various environmental media and its associated health risks underline the importance of understanding the behavior and impact of such compounds. This can lead to a better comprehension of the environmental fate, toxicology, and potential human health effects of this compound (Wang et al., 2020).

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O2/c1-21-6-2-5-18-12(20)4-3-11-10(14)7-9(8-19-11)13(15,16)17/h7-8H,2-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDAOLYPDYJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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